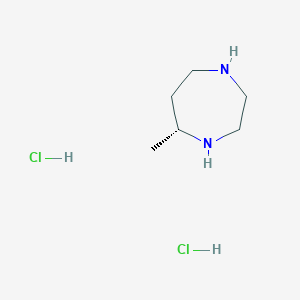

![molecular formula C7H5BrClN3O B2686862 3-溴-5-(氯甲基)吡唑并[1,5-a]嘧啶-7-醇 CAS No. 2248414-67-5](/img/structure/B2686862.png)

3-溴-5-(氯甲基)吡唑并[1,5-a]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

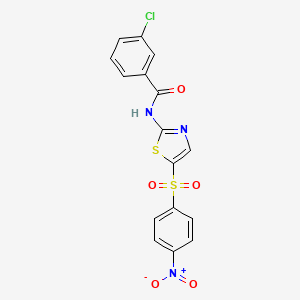

“3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol” can be represented by the InChI code: 1S/C6H4BrN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,8H .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction is particularly suitable for the elegant synthesis of biologically active molecules and natural products .Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.02 . The storage temperature is 0-5 degrees Celsius .科学研究应用

合成技术和结构分析

3,4-二取代吡唑并[3,4-d]嘧啶核苷的合成及其生物活性一直是研究的主题,突出显示了吡唑并[1,5-a]嘧啶衍生物的多功能性。诸如糖基化、常规官能团转化和产生核苷类似物的特定反应等技术已经得到发展。这些方法强调了合成灵活性以及根据各种科学应用定制这些化合物的潜力(Cottam et al., 1984)。

已经报道了通过 SNAr 和铃木交叉偶联反应有效获得 3,5-二取代 7-(三氟甲基)吡唑并[1,5-a]嘧啶。这种合成方法促进了各种化合物的产生,突出了在这个化学框架内可以实现的结构多样性(Jismy et al., 2020)。

通过 X 射线衍射法研究了庞大和卤素取代基对吡唑并[1,5-a]嘧啶晶体堆积的影响。这项研究提供了宝贵的见解,了解取代基变化如何影响分子相互作用和稳定性,这对于设计具有所需物理和化学性质的化合物至关重要(Frizzo et al., 2011)。

生物学评估和应用

吡唑并[1,5-a]嘧啶-7-醇的各种衍生物已被合成并测试其生物活性。值得注意的是,这些化合物已被评估其抗病毒、抗肿瘤和抗菌活性,展示了它们在治疗应用中的潜力。例如,某些 3-取代别嘌呤醇核苷对病毒和白血病表现出显着的活性,表明它们在开发新型抗病毒和抗癌剂中的效用(Cottam et al., 1984)。

此外,已经研究了吡唑并[1,5-a]嘧啶衍生物的抗真菌能力,结果表明特定化合物对各种植物病原真菌表现出有希望的抗真菌特性。这突出了这些化合物在农业应用和开发新型抗真菌剂中的潜力(Zhang et al., 2016)。

作用机制

属性

IUPAC Name |

3-bromo-5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3O/c8-5-3-10-12-6(13)1-4(2-9)11-7(5)12/h1,3,10H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDAZHWWBBNQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=CNN2C1=O)Br)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2686779.png)

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)

![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2686802.png)